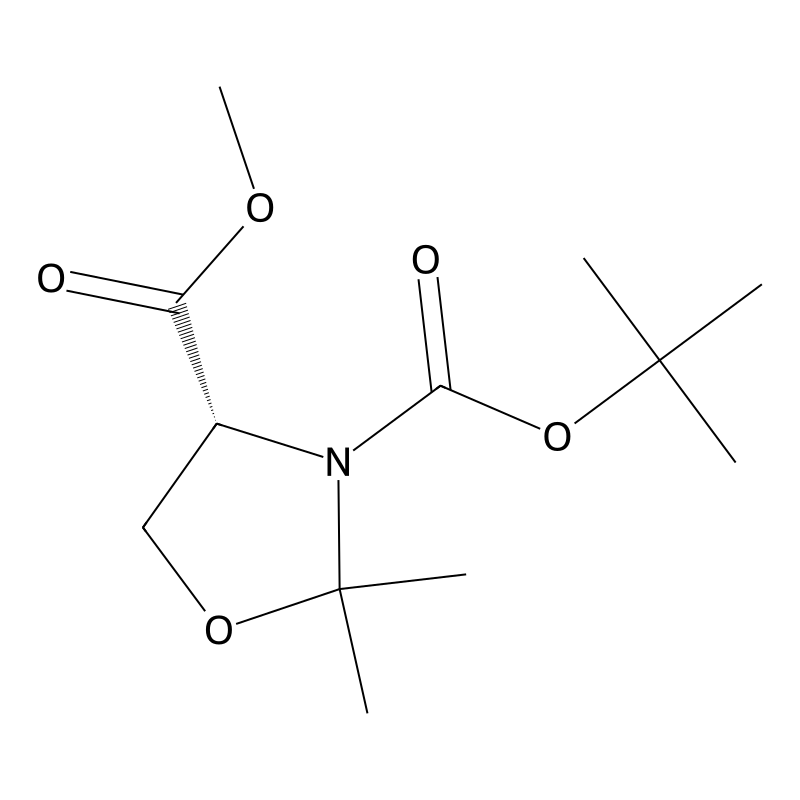(R)-3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Chiral Building Blocks
Chiral building blocks are molecules with a defined handedness, meaning they exist in non-superimposable mirror image forms like our left and right hands. These building blocks are crucial in the synthesis of various complex molecules, including:
- Pharmaceuticals: Many drugs interact with biological targets differently depending on their chirality. Chiral building blocks allow researchers to synthesize specific enantiomers (mirror image forms) of drugs with desired therapeutic effects, potentially reducing side effects and improving efficacy.
- Natural Products: Many natural products, such as amino acids and sugars, are chiral. Chiral building blocks can be used to synthesize these natural products for various research purposes, including studying their biological properties and developing new materials.
- Materials Science: Chiral molecules can be used to design and create materials with unique properties, such as specific optical activity or self-assembly capabilities. These materials can have applications in areas like drug delivery, sensors, and electronics.
(R)-3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate is a chiral oxazolidine derivative with the molecular formula C₁₂H₂₁NO₅ and a molecular weight of 259.3 g/mol. This compound is recognized for its utility in various chemical syntheses, particularly as a chiral auxiliary. Its structure features a tert-butyl group and multiple methyl groups, contributing to its steric properties and reactivity in organic transformations .
- Stereospecific Amination: Utilized to introduce amine functionalities with high stereoselectivity.
- Diastereoselective Reduction: Facilitates the reduction of carbonyl groups while maintaining stereochemical integrity.
- Alkylation Reactions: Acts as a nucleophile in alkylation processes, allowing for the construction of more complex molecules .
While specific biological activities of (R)-3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate are not extensively documented, compounds in this class often exhibit significant biological relevance due to their chiral nature. They may serve as precursors for biologically active molecules or as intermediates in the synthesis of pharmaceuticals .
The synthesis of (R)-3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate typically involves the following methods:
- Starting Materials: The synthesis often begins with L-alanine or other amino acids.
- Chiral Auxiliary Formation: The compound is formed through the reaction of tert-butyl and methyl groups with appropriate oxazolidine precursors.
- Purification: Products are usually purified via column chromatography to achieve high purity levels (often >95%) .
This compound finds applications primarily in:
- Organic Synthesis: As a chiral auxiliary for the synthesis of enantiomerically pure compounds.
- Pharmaceutical Development: Serving as a building block for drug candidates due to its ability to influence stereochemistry in target molecules .
- Research: Used in various research applications where chirality is essential.
Interaction studies involving (R)-3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate focus on its reactivity with other functional groups and its role in forming more complex structures. The compound's ability to engage in hydrogen bonding and its steric hindrance are critical factors influencing these interactions .
Several compounds share structural similarities with (R)-3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate. Here are some notable examples:
These compounds illustrate variations in side chains and functional groups that can significantly influence their chemical behavior and applicability.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant







